molecular formula C9H8N2O2 B6151403 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 895126-53-1

1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B6151403
CAS No.: 895126-53-1
M. Wt: 176.2
InChI Key:
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Description

1-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyridine derivative with a suitable pyrrole precursor, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

895126-53-1

Molecular Formula

C9H8N2O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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